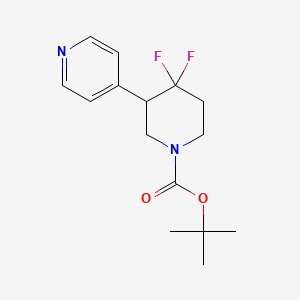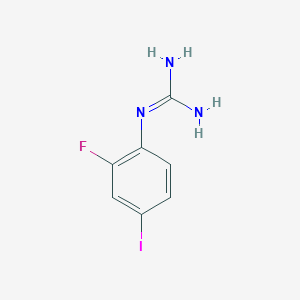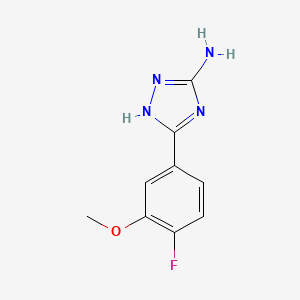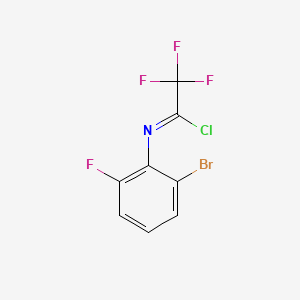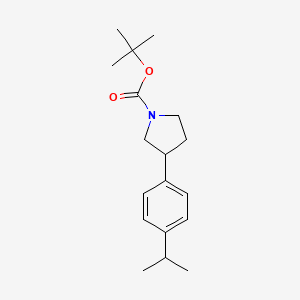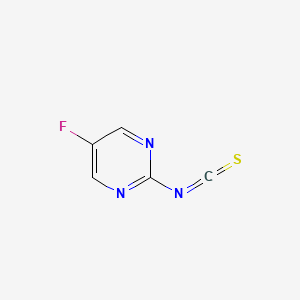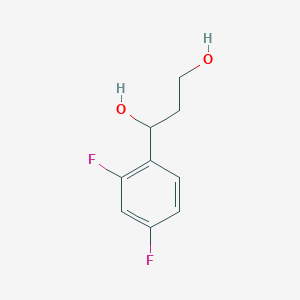
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by halogenation. For example, starting with a trifluoromethylbenzene, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine with catalysts like iron or aluminum chloride.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the trifluoromethyl group.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the substitution process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
- 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-5-nitrobenzene
Uniqueness: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the nitro and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H2BrClF3NO2 |
|---|---|
Poids moléculaire |
304.45 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H |
Clé InChI |
XRFJWPUNGOMDPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


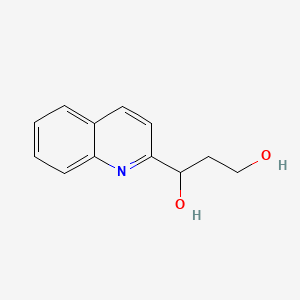



![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
